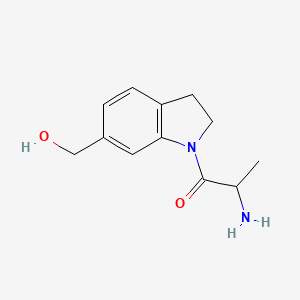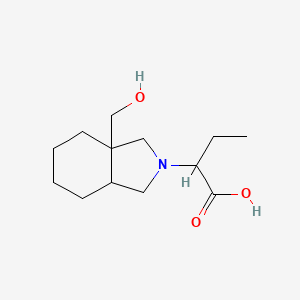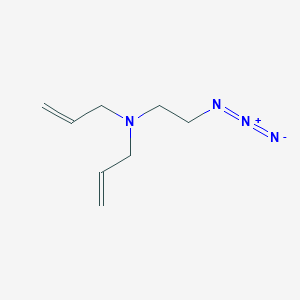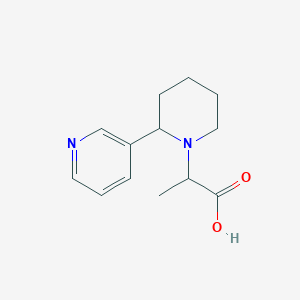![molecular formula C13H19N3O B1478950 (6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2098134-12-2](/img/structure/B1478950.png)
(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
Vue d'ensemble
Description
6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol, also known as compound A, is a molecule of interest in the field of synthetic organic chemistry and medicinal chemistry. Compound A is of particular interest due to its unique molecular structure, which contains a spirocyclic ring system, an aliphatic side chain, and an amine group. This molecular structure makes compound A an interesting target for synthetic organic chemists and medicinal chemists looking to explore the potential of spirocyclic systems for drug discovery. In addition, compound A has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- Adamovskyi et al. (2014) described the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes, highlighting the versatility of spirocyclic compounds in organic synthesis (Adamovskyi et al., 2014).
- Iusupov et al. (2022) synthesized a related compound and provided insights into the molecular and crystal structure, demonstrating the utility of spirocyclic compounds in structural chemistry (Iusupov et al., 2022).
- Marubayashi et al. (1992) explored the photochemical transformation of related compounds, adding to the knowledge of photochemical reactions in organic chemistry (Marubayashi et al., 1992).
Applications in Drug Design :
- Tsuno et al. (2017) investigated derivatives of aminopyridines as TRPV4 antagonists for pain treatment, highlighting the potential of spirocyclic aminopyridines in medicinal chemistry (Tsuno et al., 2017).
- Izquierdo et al. (1999) discussed the synthesis of 4-Octulose derivatives as intermediates for polyhydroxyindolizidines, a class of compounds with potential therapeutic applications (Izquierdo et al., 1999).
Chemical Reactions and Mechanisms :
- Mikhno et al. (1978) explored the condensation reactions of related spirocyclic compounds, contributing to the understanding of reaction mechanisms in organic chemistry (Mikhno et al., 1978).
- Radchenko et al. (2010) synthesized 2-azaspiro[3.3]heptane-derived amino acids, expanding the range of sterically constrained amino acids for use in chemistry and drug design (Radchenko et al., 2010).
Propriétés
IUPAC Name |
[6-(3-aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-11-3-1-6-15-12(11)16-7-10(8-17)13(9-16)4-2-5-13/h1,3,6,10,17H,2,4-5,7-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZOTCSRDPDYSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C3=C(C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478875.png)
![5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478876.png)



![3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478882.png)
![3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1478883.png)
![2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1478885.png)
![4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobutanoic acid](/img/structure/B1478886.png)
![3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1478887.png)
![3-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-3-oxopropanenitrile](/img/structure/B1478889.png)
![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)butanoic acid](/img/structure/B1478890.png)